molecular formula C25H31NO6S B6289799 Boc-l-cys(pmebzl)-o-ch2-f-ch2-cooh CAS No. 2098496-91-2

Boc-l-cys(pmebzl)-o-ch2-f-ch2-cooh

Cat. No.: B6289799
CAS No.: 2098496-91-2
M. Wt: 473.6 g/mol
InChI Key: IOKDBNFRGDIYKE-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-l-cys(pmebzl)-o-ch2-f-ch2-cooh involves multiple steps, starting with the protection of the cysteine amino group using tert-butoxycarbonyl (Boc) protection.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Boc-l-cys(pmebzl)-o-ch2-f-ch2-cooh undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Boc-l-cys(pmebzl)-o-ch2-f-ch2-cooh involves its ability to form disulfide bonds and undergo nucleophilic substitution reactions. These properties make it useful in modifying proteins and peptides, thereby affecting their structure and function. The molecular targets and pathways involved include thiol groups in proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Boc-l-cys(pmebzl)-o-ch2-f-ch2-cooh include:

Uniqueness

This compound is unique due to its specific structure, which allows for versatile applications in various fields of research. Its ability to form stable disulfide bonds and undergo nucleophilic substitution reactions makes it particularly valuable in the study of protein structure and function .

Properties

IUPAC Name

2-[4-[[(2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO6S/c1-17-5-7-20(8-6-17)15-33-16-21(26-24(30)32-25(2,3)4)23(29)31-14-19-11-9-18(10-12-19)13-22(27)28/h5-12,21H,13-16H2,1-4H3,(H,26,30)(H,27,28)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKDBNFRGDIYKE-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)OCC2=CC=C(C=C2)CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](C(=O)OCC2=CC=C(C=C2)CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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